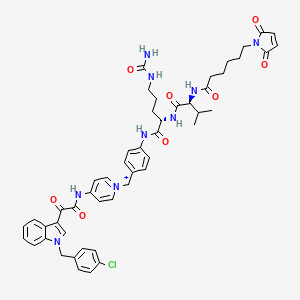
MC-Val-Cit-PAB-indibulin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MC-Val-Cit-PAB-indibulin is a compound used in the development of antibody-drug conjugates (ADCs). It is a conjugate of indibulin, an orally active inhibitor of tubulin assembly, linked via the MC-Val-Cit-PAB linker. This compound exhibits potent antitumor activity and is used in targeted drug delivery systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-indibulin involves the conjugation of indibulin with the MC-Val-Cit-PAB linker. The process typically includes the following steps:
Activation of the linker: The MC-Val-Cit-PAB linker is activated to form a reactive intermediate.
Conjugation with indibulin: The activated linker is then reacted with indibulin under controlled conditions to form the final conjugate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of the linker and indibulin: Large quantities of the linker and indibulin are synthesized separately.
Conjugation in large reactors: The conjugation reaction is carried out in large reactors with precise control over reaction conditions to ensure high yield and purity
Analyse Chemischer Reaktionen
Types of Reactions
MC-Val-Cit-PAB-indibulin undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis, especially under acidic or basic conditions.
Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the presence of specific reagents
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed
Major Products Formed
The major products formed from these reactions include various degradation products of the linker and indibulin, depending on the specific reaction conditions .
Wissenschaftliche Forschungsanwendungen
MC-Val-Cit-PAB-indibulin has a wide range of scientific research applications, including:
Chemistry: Used in the study of drug-linker conjugates and their stability.
Biology: Employed in research on cell division and microtubule dynamics due to its tubulin assembly inhibition properties.
Medicine: Investigated for its potential in cancer therapy as part of ADCs.
Industry: Utilized in the development of targeted drug delivery systems
Wirkmechanismus
MC-Val-Cit-PAB-indibulin exerts its effects by inhibiting tubulin assembly, which is crucial for cell division. The compound binds to tubulin, preventing its polymerization into microtubules, leading to cell cycle arrest and apoptosis. The MC-Val-Cit-PAB linker facilitates targeted delivery of indibulin to cancer cells, enhancing its antitumor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MC-Val-Cit-PAB-monomethyl auristatin E (MMAE): Another ADC linker conjugate with potent antitumor activity.
MC-Val-Cit-PAB-monomethyl auristatin F (MMAF): Similar to MMAE but with different pharmacokinetic properties.
Uniqueness
MC-Val-Cit-PAB-indibulin is unique due to its specific mechanism of action involving tubulin assembly inhibition and its potential for oral administration, which distinguishes it from other ADC linker conjugates .
Eigenschaften
Molekularformel |
C50H55ClN9O8+ |
|---|---|
Molekulargewicht |
945.5 g/mol |
IUPAC-Name |
N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[4-[[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxoacetyl]amino]pyridin-1-ium-1-yl]methyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C50H54ClN9O8/c1-32(2)45(57-42(61)12-4-3-7-26-60-43(62)21-22-44(60)63)48(66)56-40(10-8-25-53-50(52)68)47(65)54-36-19-15-33(16-20-36)29-58-27-23-37(24-28-58)55-49(67)46(64)39-31-59(41-11-6-5-9-38(39)41)30-34-13-17-35(51)18-14-34/h5-6,9,11,13-24,27-28,31-32,40,45H,3-4,7-8,10,12,25-26,29-30H2,1-2H3,(H6,52,53,54,56,57,61,65,66,68)/p+1/t40-,45-/m0/s1 |
InChI-Schlüssel |
QLPCKALAMKCOEG-FQDNZFBXSA-O |
Isomerische SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O |
Kanonische SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


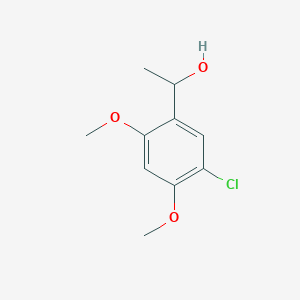

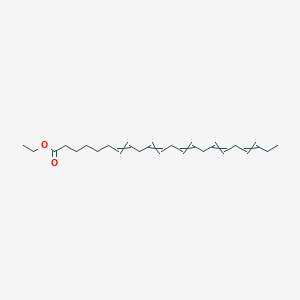
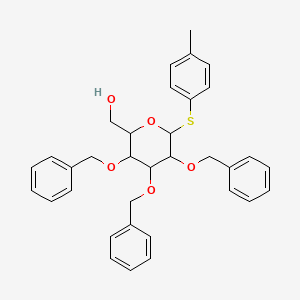
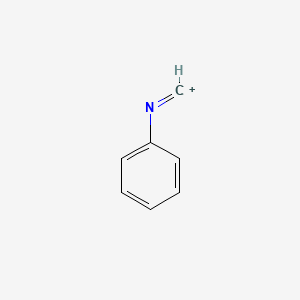
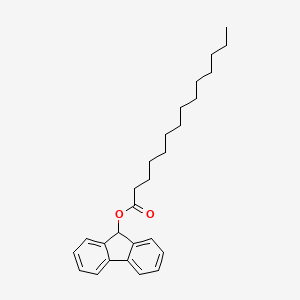
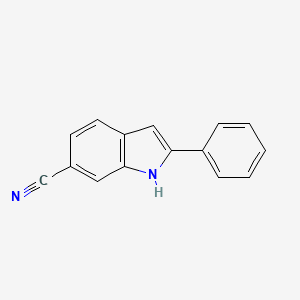
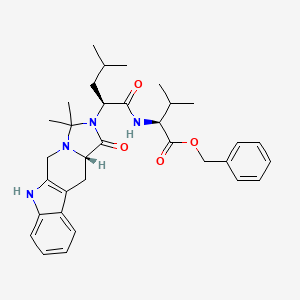

![2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B12432654.png)


![[(5R,5aS,8aS,9S)-8-oxo-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-5-yl] acetate](/img/structure/B12432673.png)
![1-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrrolidin-3-ol](/img/structure/B12432674.png)
